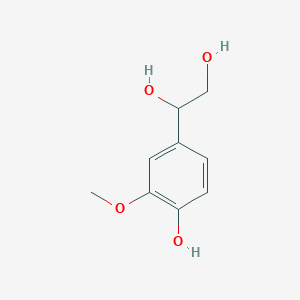

Vanylglycol

Descripción general

Descripción

Synthesis Analysis

The synthesis of Vanylglycol and related compounds involves several chemical processes and methodologies. For instance, a method for the gas chromatographic estimation of 3-methoxy-4-hydroxyphenylglycol involves its extraction and subsequent oxidation to vanillin, which is then assayed as a derivative by gas chromatography (Kahane, Mowat, & Vestergaard, 1970). Additionally, novel bis-(substituted-phenoxy) ended glycols have been synthesized using hydroxy aromatics of vanillin and related compounds, highlighting the versatility of this compound derivatives in chemical synthesis (Tuncer & Erk, 2003).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied, with techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry being utilized for their characterization. These studies provide detailed insights into the molecular configuration and the functional groups present, which are crucial for understanding the chemical behavior and applications of these compounds (Tuncer & Erk, 2000).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, its reaction with poly(ethylene glycols) and potassium hydroxide under mild conditions produces aryl polyglycols, demonstrating its reactivity and potential for creating novel compounds (Brunelle, Mendiratta, & Singleton, 1985). The synthesis of bis(thioglycolic acid)-vanillin-functionalized nanoparticles also exemplifies the innovative applications of this compound derivatives in green chemistry and catalysis (Nikpassand et al., 2021).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are essential for its application in various industrial processes. While specific studies directly analyzing these properties of this compound were not highlighted, research on related glycol compounds provides a foundational understanding that can be extrapolated to infer some physical characteristics of this compound (Yue, Zhao, Ma, & Gong, 2012).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming complex molecules, are crucial for its application in synthesis and material science. The reactivity of this compound derivatives in forming complex structures like fullerodendrimers illustrates the compound's versatility and potential for innovative applications in materials science (Rio et al., 2002).

Aplicaciones Científicas De Investigación

Síntesis de productos químicos aromáticos

El alcohol vanílico se utiliza principalmente en la síntesis de vainillina, que es un importante producto químico aromático . El proceso implica la oxidación aeróbica del alcohol vanílico a vainillina, catalizada por complejos de cobre y TEMPO en condiciones libres de base. Esta transformación es significativa debido a las amplias aplicaciones de la vainillina en las industrias de sabores y fragancias, lo que la convierte en un producto valioso derivado de la lignina, una fuente renovable de biomasa .

Aplicaciones en la industria alimentaria

En el sector alimentario, la vainillina sintetizada a partir del alcohol vanílico no solo sirve como agente saborizante, sino que también tiene aplicaciones en la conservación y el envasado de alimentos . Sus propiedades conservantes ayudan a prolongar la vida útil de los productos alimenticios, y su inclusión en los materiales de envasado de alimentos puede impartir cualidades antimicrobianas, mejorando así la seguridad alimentaria .

Métodos de síntesis biológica

El alcohol vanílico es un precursor clave en varios métodos de síntesis biológica para producir vainillina. Estos métodos incluyen sistemas enzimáticos, microbianos e inmovilizados, que se exploran por su eficiencia y sostenibilidad. Las rutas biológicas ofrecen una alternativa a la síntesis química, lo que potencialmente reduce el impacto ambiental y permite la producción de vainillina ‘natural’ .

Efectos neuroprotectores

La investigación ha indicado que el alcohol vanílico exhibe efectos neuroprotectores. Es uno de los principales compuestos que se encuentran en ciertos extractos de plantas y se sabe que cruza la barrera hematoencefálica. Sus actividades biológicas incluyen efectos antioxidantes, antiasmáticos, antimicrobianos y antimutagénicos, que son beneficiosos para proteger el sistema nervioso .

Catálisis y química verde

El alcohol vanílico está involucrado en estudios relacionados con la catálisis y la química verde. Su oxidación a vainillina no solo es una reacción de relevancia industrial, sino que también sirve como una reacción modelo para estudiar las propiedades catalíticas de varios complejos. Esta investigación contribuye al desarrollo de procesos químicos sostenibles y respetuosos con el medio ambiente .

Industria de sabores y fragancias

Más allá de su papel como precursor de la vainillina, el alcohol vanílico en sí se utiliza en la industria de sabores y fragancias. Su olor suave, dulce y cálido lo convierte en un ingrediente valioso en la formulación de diversas fragancias y sabores, contribuyendo a las cualidades sensoriales de los productos de consumo .

Mecanismo De Acción

Target of Action

Vanylglycol, also known as MHPG or MOPEG, is a O-methylated metabolite of normetanephrine . It is biosynthesized from 3,4-dihydroxyphenylglycol and guaiacol . The primary target of this compound is the enzyme catechol O-methyltransferase . This enzyme plays a crucial role in the metabolic disorder called tyrosinemia in newborns .

Mode of Action

This compound interacts with its target, catechol O-methyltransferase, to influence the metabolic pathways

Biochemical Pathways

This compound is involved in the pentose and glucuronate interconversion pathways . These pathways are considered promising targets for disease treatment . Disruptions in these pathways can lead to the accumulation of phenylalanine, tyrosine, this compound, and norepinephrine .

Pharmacokinetics

It is known that this compound is found normally in urine, in plasma, and cerebrospinal fluid . Alcohol consumption increases the level of this compound in urine and CSF .

Result of Action

It is known that this compound is involved in the metabolic disorder called tyrosinemia in newborns . It is also associated with several diseases such as multi-infarct dementia, epilepsy, hereditary spastic paraplegia, and schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, alcohol consumption increases the level of this compound in urine and CSF . .

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWPWWWZWKPJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862142 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

534-82-7 | |

| Record name | 3-Methoxy-4-hydroxyphenyl glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-hydroxyphenylglycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-4-HYDROXYPHENYLGLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

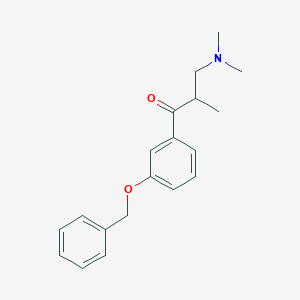

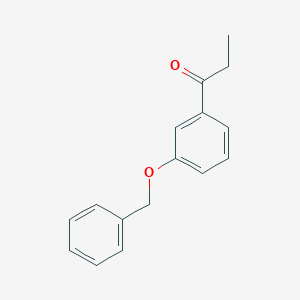

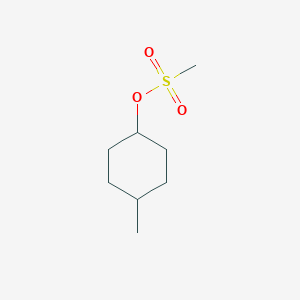

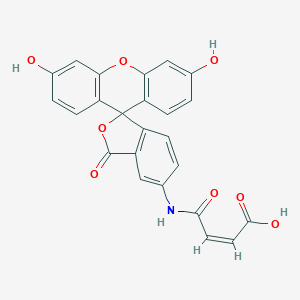

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is vanylglycol excretion affected by different medications and dietary interventions?

A1: Research suggests that this compound excretion in urine is influenced by various factors. A study by [] demonstrated that a fruit- and vegetable-free diet or a pure sucrose-water diet combined with antibiotics did not significantly alter this compound excretion in healthy individuals. Interestingly, the study also revealed that certain medications impact this compound levels:

Q2: What analytical techniques are used to detect and quantify this compound in biological samples?

A3: Early research utilized techniques like paper chromatography and thin-layer chromatography to detect this compound in urine []. These methods required enzymatic hydrolysis with glusulase (a combination of glucuronidase and arylsulfatase) due to this compound's existence in a conjugated form. Acid hydrolysis was noted to destroy the compound, highlighting the importance of specific enzymatic treatment. More recently, advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) have been employed for identifying and quantifying this compound in plasma []. This approach offers higher sensitivity and specificity, enabling the detection of subtle changes in metabolite concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)

![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)